molecular formula C11H17ClF3N B2591514 3-(Trifluoromethyl)adamantan-1-amine hydrochloride CAS No. 1171704-13-4

3-(Trifluoromethyl)adamantan-1-amine hydrochloride

Cat. No.: B2591514
CAS No.: 1171704-13-4
M. Wt: 255.71
InChI Key: GYPBHAVTADDREZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)adamantan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16F3N·HCl. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, with a trifluoromethyl group and an amine group attached to the adamantane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane derivativesThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)adamantan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the adamantane core .

Scientific Research Applications

3-(Trifluoromethyl)adamantan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the adamantane core provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)adamantan-1-amine hydrochloride is unique due to the presence of both a trifluoromethyl group and an amine group on the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)adamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N.ClH/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9;/h7-8H,1-6,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPBHAVTADDREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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